molecular formula C11H9NOS B1277686 3-(2-Methyl-thiazol-4-yl)-benzaldehyde CAS No. 850375-05-2

3-(2-Methyl-thiazol-4-yl)-benzaldehyde

Cat. No.: B1277686
CAS No.: 850375-05-2
M. Wt: 203.26 g/mol
InChI Key: FQQPVEKQPGDYPD-UHFFFAOYSA-N
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Description

3-(2-Methyl-thiazol-4-yl)-benzaldehyde is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPVEKQPGDYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427797
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
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Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-05-2
Record name 3-(2-Methyl-4-thiazolyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Construction of 3 2 Methyl Thiazol 4 Yl Benzaldehyde

Retrosynthetic Analysis of the 3-(2-Methyl-thiazol-4-yl)-benzaldehyde Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection points. The most strategically sound disconnection is at the carbon-carbon bond linking the thiazole (B1198619) ring and the phenyl ring. This bond can be formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to two primary synthons: a 4-halo-2-methylthiazole (or its boronate equivalent) and a 3-formylphenylboronic acid (or its halide equivalent).

Further disconnection of the 2-methylthiazole (B1294427) synthon, using the logic of the Hantzsch thiazole synthesis, breaks the heterocyclic ring down to thioacetamide (B46855) and a 3-carbon α,β-dihaloaldehyde or a related α-haloketone. The 3-formylphenyl synthon can be derived from a simpler precursor like 3-bromotoluene, with the aldehyde functionality introduced through a formylation reaction or oxidation of the methyl group. This multi-faceted approach allows for flexibility and optimization at each stage of the synthesis.

Synthesis of the 2-Methylthiazole Core

The thiazole ring is a fundamental structural motif in many biologically active compounds. mdpi.com Its synthesis is well-established, with the Hantzsch thiazole synthesis being one of the most efficient and widely used methods. chemhelpasap.comsynarchive.com

Cyclocondensation Reactions: Hantzsch Thiazole Synthesis from Thioamide Derivatives and α-Haloketones

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction that forms a thiazole ring from an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com For the specific construction of the 2-methylthiazole core required for the target molecule, the reaction would involve the condensation of thioacetamide with an appropriate α-halocarbonyl compound.

The general mechanism begins with the nucleophilic sulfur of the thioacetamide attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. chemhelpasap.com This method is known for its high yields and the ability to proceed under mild conditions. mdpi.com

Reactant 1Reactant 2ProductReaction Type
Thioacetamide3-Bromo-2-oxopropanal2-Methyl-1,3-thiazole-4-carbaldehydeHantzsch Thiazole Synthesis
Thioacetamide1,3-Dichloropropan-2-one4-(Chloromethyl)-2-methyl-1,3-thiazoleHantzsch Thiazole Synthesis

This interactive table outlines potential starting materials for the Hantzsch synthesis of the 2-methylthiazole core.

Introduction of the Benzaldehyde (B42025) Functionality

The introduction of a formyl (-CHO) group onto the benzene (B151609) ring is a critical step in constructing the benzaldehyde portion of the target molecule. Formylation reactions are key transformations in organic synthesis, as the resulting aldehydes are valuable intermediates for further modifications. ijpcbs.com

Formylation Reactions: Vilsmeier-Haack Reaction for Aldehyde Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comresearchgate.netrsc.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.com

This electrophilic reagent, a chloroiminium ion, then attacks the aromatic ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. ijpcbs.com In the context of synthesizing this compound, this reaction could be applied to a precursor molecule, such as a phenyl-substituted thiazole, to introduce the aldehyde group at the desired position, although directing group effects must be considered. Alternatively, a substituted benzene ring can be formylated prior to its coupling with the thiazole moiety.

SubstrateReagentsProductReaction Type
1-Bromo-3-methylbenzene1. NBS, Light 2. DMF, POCl₃3-BromobenzaldehydeSide-chain bromination followed by Sommelet or direct formylation (conceptual)
Phenyl-substituted ThiazoleDMF, POCl₃Formyl-phenyl-substituted ThiazoleVilsmeier-Haack Reaction

This interactive table illustrates the application of formylation reactions.

Coupling Strategies for Aromatic Ring Linkage

The final key step in the assembly of the this compound scaffold is the formation of the C-C bond between the two aromatic rings. Modern organometallic cross-coupling reactions provide powerful tools for this transformation.

Cross-Coupling Methodologies: Suzuki-Miyaura Coupling for Aryl-Thiazole Connections

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. cdnsciencepub.com This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and high yields, making it exceptionally suitable for complex molecule synthesis. cdnsciencepub.comscispace.com

To construct the target molecule, two primary routes are viable:

Coupling of 4-bromo-2-methylthiazole (B1272499) with 3-formylphenylboronic acid.

Coupling of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with 3-bromobenzaldehyde.

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. cdnsciencepub.comacs.org The choice of reactants and conditions can be optimized to achieve high efficiency and yield. scispace.com The functional group tolerance of the Suzuki-Miyaura reaction is a significant advantage, as it allows the aldehyde group to be present during the coupling step without requiring a protecting group. cdnsciencepub.com

Thiazole DerivativePhenyl DerivativeCatalyst/BaseProduct
4-Bromo-2-methylthiazole3-Formylphenylboronic acidPd(PPh₃)₄ / K₂CO₃This compound
2-Methylthiazole-4-boronic acid3-BromobenzaldehydePdCl₂(dppf) / Cs₂CO₃This compound

This interactive table presents the alternative routes for the Suzuki-Miyaura cross-coupling.

Alternative Synthetic Routes and Their Comparative Analysis

One common strategy is the Hantzsch thiazole synthesis , which involves the condensation of a thioamide (in this case, thioacetamide) with an α-haloketone. For the target compound, this would require 3-(bromoacetyl)benzaldehyde as a key intermediate. This precursor can be synthesized from 3-acetylbenzaldehyde, which is commercially available. The reaction typically proceeds in a single step under mild conditions, making it an attractive and direct route.

A second major approach involves cross-coupling reactions , such as the Suzuki or Stille coupling. This strategy relies on connecting a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) with an organometallic thiazole derivative (e.g., 2-methyl-4-(tributylstannyl)thiazole (B1611765) or a corresponding boronic ester). While this method offers high modularity, allowing for the synthesis of a wide array of derivatives, it often requires multi-step synthesis for the organometallic partner and the use of expensive palladium catalysts.

A third alternative involves building the benzaldehyde functionality onto a pre-existing 4-phenyl-2-methylthiazole scaffold. This could be achieved through electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, to introduce the formyl group. However, the regioselectivity of this reaction can be a significant challenge, potentially leading to a mixture of isomers and complicating purification.

A comparative overview of these strategies is presented below.

Synthetic Strategy Key Precursors Advantages Disadvantages
Hantzsch Thiazole Synthesis 3-(Bromoacetyl)benzaldehyde, ThioacetamideConvergent, often high-yielding, one-pot potential.Requires synthesis of the α-haloketone precursor.
Suzuki/Stille Cross-Coupling 3-Bromobenzaldehyde, Organometallic ThiazoleHigh modularity, good functional group tolerance.Requires synthesis of organometallic reagents, expensive catalysts.
Vilsmeier-Haack Reaction 4-(3-Bromophenyl)-2-methylthiazoleDirect formylation of the aromatic ring.Potential for poor regioselectivity, leading to isomeric mixtures.

While the primary target molecule features a direct carbon-carbon bond between the rings, a closely related class of compounds, thiazolyl-methoxy-benzaldehyde derivatives, are synthesized via ether linkages. These syntheses provide valuable insights into alternative methods for linking thiazole and benzaldehyde moieties. The Williamson etherification is a prominent method for creating such linkages. orientjchem.org

This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, a hydroxybenzaldehyde is deprotonated by a base to form a phenolate (B1203915), which then attacks a halogenated thiazole derivative. orientjchem.orgresearchgate.net For example, the synthesis of 2, 3, or 4-(2-aryl-thiazol-4-yl-methoxy)-benzaldehyde can be achieved by reacting the corresponding isomer of hydroxybenzaldehyde with a halogenated thiazole component. researchgate.net

The general scheme for this etherification is as follows:

Step 1: Deprotonation: A hydroxybenzaldehyde (e.g., 3-hydroxybenzaldehyde) is treated with a base, such as triethylamine (B128534) or potassium carbonate, to form the more nucleophilic phenolate salt.

Step 2: Nucleophilic Attack: The phenolate attacks a thiazole containing a suitable leaving group, such as a chloromethyl or bromomethyl group (e.g., 4-(chloromethyl)-2-methylthiazole), displacing the halide and forming the ether linkage.

Research has demonstrated the successful synthesis of various phenacyloxy benzaldehyde derivatives using triethylamine as a catalyst in a micellar medium, which can enhance reaction rates and yields. orientjchem.org This approach highlights a practical methodology for linking aromatic aldehydes with other moieties through an ether bond.

Reactant 1 Reactant 2 Base/Catalyst Product Type Reference
4-HydroxybenzaldehydePhenacyl bromideTriethylaminePhenacyloxy benzaldehyde orientjchem.org
3-HydroxybenzaldehydeHalogenated thiazole componentNot specified3-(Thiazolyl-methoxy)-benzaldehyde researchgate.net
VanillinPhenacyl bromideTriethylamine3-Methoxy-4-phenacyloxy-benzaldehyde orientjchem.org

Optimization and Efficiency in Synthetic Protocols

The efficiency of any synthetic route is contingent upon the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, reaction temperature, and reaction time. The goal is to maximize the yield of the desired product while minimizing reaction time and the formation of byproducts.

In the context of etherification reactions, such as those described above, the choice of base and solvent system is critical. The use of a catalyst like triethylamine in a micellar sodium dodecyl sulfate (B86663) (SDS) solution has been shown to be effective for the synthesis of phenacyl ethers at room temperature. orientjchem.org This avoids the need for harsh conditions or high temperatures, contributing to a more efficient and "green" protocol.

For reactions involving metal catalysis, such as cross-coupling, optimization involves screening different ligands, metal precursors, and bases. For instance, in a Suzuki coupling, a palladium catalyst like Pd(OAc)₂ might be paired with a phosphine (B1218219) ligand such as Xantphos, with sodium acetate (B1210297) serving as the base. google.com The temperature is also a critical parameter to control, with ranges between 50°C and 150°C being typical. google.com

Furthermore, studies on the reductive etherification of benzaldehyde derivatives using Zirconium and Hafnium-based catalysts have shown that temperature can dramatically influence selectivity. osti.gov For example, in the conversion of 4-methoxybenzaldehyde, increasing the temperature from 100°C to 150°C shifted the product selectivity from the alcohol intermediate to the desired ether, with yields exceeding 90%. osti.gov This demonstrates that systematic variation of reaction conditions is crucial for directing the reaction towards the intended product and achieving high efficiency.

The table below summarizes key parameters that are often targeted for optimization in the synthesis of thiazole-containing benzaldehydes.

Parameter Influence on Reaction Example from Literature
Catalyst Affects reaction rate, selectivity, and yield.Zirconium and Hafnium complexes catalyze reductive etherification of benzaldehydes. osti.gov
Solvent Influences solubility of reactants and can affect reaction mechanism and rate.Ethanol (B145695) or mixtures of ethanol and methyl tert-butyl ether are used in alkoxycarbonylation reactions. google.com
Temperature Controls reaction kinetics and can influence product selectivity.Increasing temperature from 100°C to 150°C improves ether yield in reductive etherification. osti.gov
Base Activates nucleophiles (e.g., phenols) or participates in the catalytic cycle (e.g., cross-coupling).Triethylamine is used to deprotonate hydroxyl groups in Williamson ether synthesis. orientjchem.org

Chemical Reactivity and Mechanistic Aspects of Transformations Involving 3 2 Methyl Thiazol 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a versatile functional group, readily participating in oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be smoothly oxidized to the corresponding carboxylic acid, 3-(2-Methyl-thiazol-4-yl)-benzoic acid. This transformation is a fundamental reaction in organic synthesis. vaia.comresearchgate.net A variety of oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like aqueous hydrogen peroxide, often in the presence of a catalyst. vaia.commdpi.com The general mechanism involves the addition of an oxygen atom to the carbonyl carbon. vaia.com For aromatic aldehydes, this reaction is typically efficient, leading to high yields of the carboxylic acid product. researchgate.netmdpi.com

For instance, benzaldehydes can be effectively oxidized using an aqueous basic hydrogen peroxide system. researchgate.net Another approach involves selenium-catalyzed oxidation with hydrogen peroxide, which is considered a green chemistry method. mdpi.com Under hydrothermal conditions, certain metal salts like iron(III) nitrate (B79036) have been shown to facilitate the anaerobic oxidation of benzaldehydes to their corresponding acids in high yields. nih.gov

Table 1: Illustrative Oxidation Reactions of Aromatic Aldehydes

Oxidizing Agent Catalyst/Conditions Product Reference
Hydrogen Peroxide (H₂O₂) Diphenyl diselenide Carboxylic Acid mdpi.com
Iron(III) Nitrate (Fe(NO₃)₃) Hydrothermal, Anaerobic Carboxylic Acid nih.gov

Reduction Reactions to Corresponding Alcohols

The aldehyde group is readily reduced to a primary alcohol, yielding [3-(2-Methyl-thiazol-4-yl)-phenyl]-methanol. This conversion is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for this reduction. For a more potent reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, although it is less chemoselective.

Catalytic hydrogenation, employing hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for reducing aldehydes to alcohols. This method is often considered environmentally friendly. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Condensation Reactions with Nucleophiles (e.g., Hydrazines, Amines, Active Methylene (B1212753) Compounds)

The electrophilic carbon of the aldehyde group is highly susceptible to attack by various nucleophiles, leading to condensation products. These reactions typically begin with the nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, which then eliminates a molecule of water. mdpi.com

With Amines: Primary amines react with 3-(2-Methyl-thiazol-4-yl)-benzaldehyde to form Schiff bases (or imines). researchgate.netnih.gov This reaction is often catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate which subsequently dehydrates. nih.govniscpr.res.in These Schiff bases are versatile intermediates in organic synthesis. researchgate.net

With Hydrazines: Hydrazines and their derivatives (e.g., phenylhydrazine) react similarly to amines to produce hydrazones. These reactions are crucial for the synthesis of various heterocyclic compounds.

With Active Methylene Compounds: The Knoevenagel condensation is a key reaction involving aldehydes and compounds with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate). wikipedia.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgtue.nl The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by dehydration. wikipedia.org For example, the reaction of a benzaldehyde (B42025) derivative with malonic acid in the presence of pyridine (B92270) and piperidine (the Doebner modification) yields a cinnamic acid derivative. wikipedia.orgtue.nl

Table 2: Examples of Condensation Reactions with Benzaldehydes

Nucleophile Reaction Type Catalyst Product Type Reference
Primary Amine (R-NH₂) Schiff Base Formation Acid/Base Imine (-C=N-R) researchgate.netnih.gov
Hydrazine (H₂NNH₂) Hydrazone Formation Acid/Base Hydrazone (-C=N-NH₂) researchgate.net
Malonic Acid Knoevenagel Condensation Piperidine/Pyridine α,β-Unsaturated Acid wikipedia.orgtue.nl

Reactivity of the Thiazole (B1198619) Heterocyclic Ring

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is influenced by the electron distribution within the ring and the nature of the substituents. The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com The electron density at the carbon atoms is varied: C2 is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com

Electrophilic Substitution on the Thiazole Moiety

Electrophilic substitution reactions on the thiazole ring are generally directed to the C5 position, which is the most electron-rich carbon. pharmaguideline.com The presence of an electron-donating methyl group at C2 and an aryl group at C4 further influences the ring's reactivity. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmaguideline.com For instance, halogenation and sulfonation of thiazole derivatives preferentially occur at the C5 position. pharmaguideline.com If the C5 position is already occupied, electrophilic attack at other positions becomes significantly more difficult. pharmaguideline.com Palladium-catalyzed direct arylation reactions have also been shown to occur at the C5 position of 2-alkylthiazoles. researchgate.net

Nucleophilic Additions and Substitutions on the Thiazole System

Due to the electron-deficient nature of the C2 position, it is the primary site for nucleophilic attack. pharmaguideline.com However, nucleophilic substitution on the thiazole ring typically requires either a very strong nucleophile or activation of the ring, for example, by quaternization of the nitrogen atom or the presence of a good leaving group (like a halogen) at the C2, C4, or C5 positions. pharmaguideline.com The proton at the C2 position can be abstracted by strong bases like organolithium compounds, generating a nucleophilic C2-carbanion that can then react with various electrophiles. pharmaguideline.com

Influence of the 2-Methyl Group on Thiazole Reactivity

The reactivity of a thiazole ring is significantly modulated by the nature and position of its substituents. analis.com.my In the case of this compound, the methyl group at the C-2 position plays a crucial role in defining the electronic characteristics of the thiazole moiety. The methyl group is recognized as an electron-donating group (EDG), and its presence at any position on the thiazole ring leads to an increase in the ring's basicity and nucleophilicity. analis.com.myglobalresearchonline.net

The influence of the 2-methyl group stands in contrast to the effect of electron-withdrawing groups (EWGs), such as a nitro group. When a potent EWG is attached to the thiazole ring, a reduction in basicity and nucleophilicity is observed. globalresearchonline.net

Table 1: Effect of Substituents on Thiazole Ring Properties

Substituent Type Example General Position Effect on Basicity & Nucleophilicity
Electron-Donating Group (EDG) -CH₃ (Methyl) C-2, C-4, or C-5 Increases basicity and nucleophilicity. analis.com.myglobalresearchonline.net

Intermolecular and Intramolecular Interactions Governing Reactivity

The thiazole ring, acting as a substituent on the benzaldehyde core, exerts significant electronic influence that governs the reactivity of both the aldehyde functional group and the aromatic benzene ring. The thiazole heterocycle is generally considered to be an electron-withdrawing system due to the electronegativity of the nitrogen and sulfur atoms. This influences the benzaldehyde moiety through a combination of inductive and resonance effects.

Inductive Effect (-I): The electronegative nitrogen and sulfur atoms in the thiazole ring pull electron density away from the phenyl ring through the sigma bond connecting them. This electron-withdrawing inductive effect deactivates the benzaldehyde ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, this withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electrophilic and thus more reactive towards nucleophilic attack.

The net result of these electronic effects is a modulation of the reactivity at different sites within the this compound molecule. The aldehyde group is activated towards nucleophiles, while the benzene ring is deactivated towards electrophiles.

Investigations into Reaction Mechanisms

The thiazole ring is a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations, particularly those involving aldehydes. chemistryviews.org The process begins with the N-alkylation of the thiazole nitrogen, which converts the thiazole into a thiazolium salt. pharmaguideline.com

The hydrogen atom at the C-2 position of the resulting thiazolium salt becomes significantly acidic. In the presence of a base, this proton can be abstracted to form a nucleophilic N-heterocyclic carbene. pharmaguideline.comchemistryviews.org This carbene is a key reactive intermediate that can initiate catalytic cycles.

The relevance of this carbene chemistry to aldehyde reactions is profound. Thiazolium-derived carbenes are classic catalysts for reactions such as the benzoin (B196080) condensation. acs.org The mechanism proceeds via the nucleophilic attack of the carbene on the carbonyl carbon of an aldehyde, such as this compound. This addition forms a zwitterionic adduct, which rearranges to form a key intermediate known as the "Breslow intermediate". chemistryviews.org This enamine-like species can then act as a nucleophile, attacking a second molecule of the aldehyde to facilitate carbon-carbon bond formation. chemistryviews.orgnih.gov

This strategy of generating carbenes from stable precursors like thiazolium salts allows for a range of transformations of aldehydes under relatively mild, transition-metal-free conditions. chemistryviews.orgnsf.govnih.gov The carbene effectively reverses the normal electrophilic reactivity of the aldehyde's carbonyl carbon, a concept known as "umpolung". nih.gov

Design, Synthesis, and Structural Diversification of Derivatives and Analogues of 3 2 Methyl Thiazol 4 Yl Benzaldehyde

Rational Design Principles for Structural Modification

The structural modification of 3-(2-methyl-thiazol-4-yl)-benzaldehyde is guided by established principles of medicinal chemistry, aiming to enhance biological activity through the introduction of various pharmacophores. The core structure, featuring a thiazole (B1198619) ring linked to a benzaldehyde (B42025) moiety, offers multiple sites for chemical derivatization. The aldehyde group is a key reactive site, enabling the formation of a wide range of derivatives.

Key strategies for modification include:

Introduction of Heterocyclic Rings: The incorporation of additional heterocyclic systems, such as thiazolidinone or pyrimidine-trione, can significantly influence the molecule's steric and electronic properties. These additions are often associated with a broad spectrum of biological activities. nih.gov

Formation of Azomethine Linkages: The synthesis of Schiff bases and hydrazones introduces a C=N bond, which can act as a crucial pharmacophore. This linkage allows for the connection of various substituted aryl or heteroaryl moieties, enabling a systematic exploration of the structure-activity relationship. nih.gov

Extension via Carbonyl Condensations: Reactions like the Claisen-Schmidt condensation allow for the extension of the conjugated system by forming chalcones. This modification can impact the molecule's planarity and electronic distribution. researchgate.net

The primary goal of these modifications is to create a library of compounds with diverse chemical features, which can then be screened for various biological activities. The thiazole nucleus itself is a well-known scaffold in medicinal chemistry, and its combination with other bioactive moieties forms the basis of the rational design of these novel derivatives. nih.gov

Synthesis of Key Derivative Classes

The aldehyde functional group of this compound serves as a versatile starting point for the synthesis of several classes of derivatives.

Thiazolidinone Derivatives (e.g., 2-Thioxo-1,3-thiazolidin-4-one)

Thiazolidin-4-one derivatives are synthesized through a multi-component reaction. medicinacomplementar.com.br Typically, this involves the condensation of this compound with an amine and a mercapto-acid. researchgate.net For instance, the reaction with an appropriate amine would first yield a Schiff base, which then undergoes cyclization with thioglycolic acid to form the thiazolidin-4-one ring. nih.gov

A general synthetic route involves reacting the aldehyde with an amine to form an imine, followed by the addition of mercaptoacetic acid. nih.gov To synthesize 2-thioxo-1,3-thiazolidin-4-one derivatives, a Knoevenagel condensation of the aldehyde with rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) can be employed. This reaction is typically carried out in the presence of a base catalyst.

Table 1: Synthesis of Thiazolidinone Derivatives

Reactants Product Class Key Reaction Type
This compound, Amine, Mercaptoacetic Acid Thiazolidin-4-ones Condensation/Cyclization

Pyrimidine-2,4,6-trione Derivatives

The synthesis of pyrimidine-2,4,6-trione derivatives, also known as barbiturates, from this compound is typically achieved through a Knoevenagel condensation with barbituric acid or its derivatives. researchgate.net This reaction involves the condensation of the aldehyde with the active methylene (B1212753) group of the barbituric acid, usually in the presence of a catalyst and often under solvent-free or microwave-assisted conditions to improve yields and reaction times. researchgate.net The most common method involves the condensation of a 1,3-bifunctional three-carbon fragment with compounds like urea (B33335) or thiourea. bu.edu.eg

Table 2: Synthesis of Pyrimidine-2,4,6-trione Derivatives

Reactants Product Class Key Reaction Type

Acyl-Hydrazones and Isonicotinoyl Hydrazone Analogs

Acyl-hydrazones are readily synthesized by the condensation reaction of this compound with various acid hydrazides. nih.govnih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govresearchgate.net This straightforward method allows for the generation of a wide variety of derivatives by simply changing the acid hydrazide reactant. organic-chemistry.org

For the synthesis of isonicotinoyl hydrazone analogs, this compound is reacted with isonicotinic acid hydrazide (isoniazid). researchgate.net This reaction is also a condensation, usually performed under reflux in a solvent like ethanol or acetic acid. researchgate.netresearchgate.net

Table 3: Synthesis of Hydrazone Derivatives

Reactants Product Class Key Reaction Type
This compound, Acid Hydrazide Acyl-Hydrazones Condensation

Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. researchgate.netscispace.com In this case, this compound would be reacted with an appropriate acetophenone (B1666503) or another ketone. nih.gov The reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide (B78521) or potassium hydroxide. nih.goveurjchem.com This method allows for the creation of a diverse library of chalcones by varying the ketone reactant. nih.gov

Table 4: Synthesis of Chalcone Derivatives

Reactants Product Class Key Reaction Type

Schiff Base Derivatives

Schiff bases, containing an azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an active carbonyl compound. nih.gov To synthesize Schiff base derivatives of this compound, the aldehyde is reacted with a primary amine. nih.govresearchgate.net The reaction is often carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol. nih.gov This synthetic route is highly versatile, as a wide range of primary amines can be used to generate a large number of different Schiff base derivatives.

Table 5: Synthesis of Schiff Base Derivatives

Reactants Product Class Key Reaction Type

Advanced Structural Elucidation Techniques for Novel Compounds

The unambiguous determination of the chemical structure of novel derivatives of this compound is a critical step following their synthesis. A combination of advanced spectroscopic and analytical techniques is employed to confirm the identity, purity, and detailed structural features of each new compound. These methods provide complementary information, allowing for a comprehensive characterization of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to provide detailed information about the carbon-hydrogen framework of synthesized thiazole derivatives. nih.govrsc.org

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals are expected. For example, the methyl group attached to the thiazole ring typically appears as a singlet in the δ 2.0–2.6 ppm range. nih.gov The aldehyde proton, if present, would resonate significantly downfield as a singlet around δ 9-10 ppm. Protons on the thiazole and benzene (B151609) rings exhibit distinct chemical shifts and coupling patterns that are dependent on their substitution. nih.gov Two-dimensional NMR techniques like HMBC, HSQC, and NOESY can be employed for more complex structures to definitively assign proton and carbon signals and to understand spatial relationships between atoms. rsc.org

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing far downfield at δ 180–195 ppm. nih.gov The carbon atoms of the thiazole and benzene rings resonate in the aromatic region (typically δ 110–165 ppm), with their specific shifts influenced by the attached substituents. nih.govmdpi.com For instance, in one reported thiazole derivative, the C2 and C4 carbons of the thiazole ring gave signals at δc = 164.14 and 135.13 ppm, respectively, while the C5 carbon appeared at 94.49 ppm. nih.gov

Table 1: Representative NMR Data for a Substituted Thiazole Derivative This table illustrates typical chemical shifts observed for thiazole-based compounds.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Thiazole-CH₃ 2.59 (singlet) 19.03
Thiazole-C5-H 6.42 (singlet) 94.49
Thiazole-C4 - 135.13
Thiazole-C2 - 164.14
Benzyl-CH₂ 4.92 (singlet) 38.11
Aldehyde-CHO ~9.9 (singlet) ~193.0

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In the analysis of novel thiazole derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula. jpionline.org

The fragmentation patterns observed in the mass spectrum offer valuable structural clues. libretexts.org For thiazole-containing compounds, the molecular ion peak (M+) is typically observed. researchgate.net Due to the natural abundance of the ³⁴S isotope, an M+2 peak is also commonly recorded. sapub.org The fragmentation process often involves the cleavage of the thiazole ring or the loss of substituents from the core structure. researchgate.netsapub.org Analysis of these fragment ions helps to confirm the connectivity of atoms within the molecule. nih.govresearchgate.net For instance, the mass fragmentation pattern for a specific bithiazole derivative showed a base peak at m/z 328, corresponding to a stable fragment formed after initial cleavage. mdpi.com

Table 2: Illustrative Mass Spectrometry Fragmentation Data This table shows a hypothetical fragmentation pattern for a derivative.

m/z (mass-to-charge ratio) Relative Intensity (%) Possible Fragment Identity
377 38 [M]⁺ (Molecular Ion)
379 12 [M+2]⁺ (Isotope Peak)
328 100 [M - C₂H₅N]⁺
265 50 [M - C₇H₅Cl]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. cdnsciencepub.com

For derivatives of this compound, the IR spectrum provides clear evidence for key functional groups. A strong absorption band in the region of 1680–1710 cm⁻¹ is indicative of the C=O stretch of the benzaldehyde group. mdpi.com The C=N stretching vibration of the thiazole ring typically appears around 1550–1650 cm⁻¹. mdpi.comnih.gov Aromatic C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ range, while C-H stretching of the aromatic rings and methyl group are found around 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively. cdnsciencepub.comnih.gov The absence or presence of certain bands can confirm the success of a chemical transformation.

Table 3: Characteristic Infrared Absorption Frequencies This table lists key IR frequencies for identifying functional groups in thiazole derivatives.

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
Aldehyde (C=O) Stretch 1680 - 1710
Thiazole (C=N) Stretch 1550 - 1650
Aromatic (C=C) Stretch 1450 - 1600
Amine (N-H) Stretch 3200 - 3500
Methyl (C-H) Stretch 2850 - 2960

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. nih.gov It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. jpionline.orgmdpi.com

Table 4: Example of Elemental Analysis Data This table shows a comparison of calculated and found elemental percentages for a hypothetical compound C₁₆H₁₆ClN₅S₂.

Element Calculated (%) Found (%) Difference (%)
Carbon (C) 50.85 51.02 +0.17
Hydrogen (H) 4.27 4.13 -0.14
Nitrogen (N) 18.53 18.44 -0.09

Chromatographic techniques are essential for monitoring the progress of a reaction and for assessing the purity of the final product. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor the conversion of reactants to products. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot with a different retention factor (Rf) and the disappearance of the starting material spots indicate the reaction's progress. It is also used to determine the appropriate solvent system for purification by column chromatography. akjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the synthesized compounds with high precision. researchgate.net A sharp, single peak in the HPLC chromatogram indicates a high degree of purity. The method can be optimized to separate the desired product from any impurities or unreacted starting materials. sielc.com Reverse-phase HPLC is commonly employed for the analysis of thiazole derivatives. researchgate.netsielc.com

Table 5: Chromatographic Data for Purity Assessment This table provides sample data for TLC and HPLC analysis.

Compound ID TLC (Rf value) HPLC (Retention Time, min) Purity (%)
MTB-D1 0.45 (Hexane:EtOAc 3:1) 8.72 >98
MTB-D2 0.38 (Hexane:EtOAc 3:1) 9.51 >99

Strategies for Combinatorial Library Synthesis and High-Throughput Screening

To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, combinatorial chemistry and high-throughput screening (HTS) are invaluable strategies. These approaches allow for the rapid synthesis and evaluation of a large number of structurally diverse analogues. acs.org

The synthesis of a combinatorial library involves systematically varying different parts of the parent molecule. researchgate.net For the this compound scaffold, diversity can be introduced at several positions. For example, the aldehyde functional group can be converted into a wide range of other functionalities (e.g., amines, amides, esters, heterocycles). Additionally, substitutions can be made on the benzaldehyde ring or by replacing the methyl group on the thiazole ring.

Both solution-phase and solid-phase parallel synthesis methods are employed to generate these libraries. nih.gov Solution-phase synthesis can be automated to handle reactions, work-ups, and purification efficiently. nih.gov Solid-phase synthesis involves attaching the initial molecule to a resin, performing a series of reactions, and then cleaving the final product from the support, which simplifies purification. acs.org The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, is often adapted for these high-throughput approaches due to its reliability and the commercial availability of diverse starting materials like α-haloketones and thioamides. bepls.com

Once the library of compounds is synthesized, HTS is used to rapidly assess their biological activity against a specific target. This allows for the quick identification of "hit" compounds with promising activity from a large pool of candidates. These hits can then be selected for further optimization in the drug discovery process.

Pharmacological and Biological Research Investigations of 3 2 Methyl Thiazol 4 Yl Benzaldehyde and Its Derivatives

Antimicrobial Research

Thiazole (B1198619) derivatives have been a focal point of antimicrobial research due to their established activity against a wide array of pathogens. sapub.orgresearchgate.net The inherent chemical properties of the thiazole nucleus, often described as a toxophoric unit, contribute to its biological effects. sapub.org Research has demonstrated that modifications to the core structure of 3-(2-Methyl-thiazol-4-yl)-benzaldehyde can yield derivatives with significant antibacterial and antifungal properties, making them promising candidates for further development. ekb.eg

Derivatives of this compound have been systematically tested against various pathogenic bacterial strains, including both Gram-positive and Gram-negative species. pnrjournal.comekb.egtbzmed.ac.ir These studies are crucial for determining the spectrum of activity and potential clinical applications of these novel compounds.

Research has shown that certain thiazole derivatives exhibit potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. pnrjournal.comresearchgate.netekb.eg For instance, a study on newly synthesized thiazole derivatives revealed significant activity against S. aureus, E. coli, and P. aeruginosa. ekb.eg Another investigation involving a series of thiazole-thiazolidinone hybrids demonstrated promising results against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria. pnrjournal.com The antibacterial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible bacterial growth. Some derivatives have shown MIC values comparable or even superior to standard antibiotics like ciprofloxacin (B1669076) and norfloxacin. nih.govekb.eg For example, certain benzothiazole (B30560) derivatives displayed powerful and selective inhibitory activity against bacterial topoisomerase IV, with MIC values as low as 0.008 μg/mL against S. pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives
Derivative TypeGram-Positive Strain(s)Gram-Negative Strain(s)Observed Activity (MIC/Inhibition Zone)Reference
Substituted ThiazolesStaphylococcus aureusSerratia marcesence, Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosaActivity compared with Norfloxacin and Ciprofloxacin. ekb.eg
Thiazole-Pyrazoline HybridsStaphylococcus aureusEscherichia coli, Pseudomonas aeruginosaModerate to significant antimicrobial activity. sapub.org
Thiazole Derivative 23Staphylococcus epidermidis, Streptococcus pyogenes, Bacillus thuringiensisSalmonella typhi, Shigella flexneriInhibitory effect against all tested bacteria. tbzmed.ac.ir
Benzothiazole Derivatives (3a, 3b)S. pneumoniae, S. epidermidis, S. pyogenes, S. aureusBroad-spectrum activityMIC values ranging from 0.008 to 0.06 μg/mL. nih.gov
Thiazolyl-1,2,3-triazolyl-alcohols (6d, 6m, 6p)Staphylococcus albusEscherichia coliGood activity against S. albus. epa.gov

In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against pathogenic fungi, which are responsible for a range of human infections. pnrjournal.comsapub.orgnih.gov Studies have frequently evaluated these compounds against clinically relevant fungi such as Candida albicans and Aspergillus niger. pnrjournal.comepa.gov

Several synthesized thiazole derivatives have demonstrated strong antifungal effects, with some exhibiting activity comparable or superior to standard antifungal drugs like fluconazole. nih.govumsha.ac.ir For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very potent activity against multiple Candida albicans strains, with MIC values as low as 0.008 µg/mL. nih.gov The mechanism of action for some of these compounds may involve the disruption of the fungal cell wall or cell membrane structure. nih.gov The structure-activity relationship analyses reveal that specific substitutions on the thiazole and benzaldehyde (B42025) rings can significantly enhance antifungal potency. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives
Derivative TypeFungal Strain(s)Observed Activity (MIC/MFC)Reference
Thiazole-Pyrazoline HybridsCandida albicansEvaluated using diffusion plate technique. sapub.org
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida albicans (clinical isolates)MIC: 0.008–7.81 µg/mL; MFC: 0.015–31.25 µg/mL. nih.gov
Thiazole-Thiazolidinone HybridsCandida albicans, Aspergillus nigerPromising results observed. pnrjournal.com
Thiazolyl-1,2,3-triazolyl-alcohols (6a, 6i, 6j, 6k, 6m, 6n, 6o, 6p)Aspergillus niger, Candida albicans, Rhodotorula glutinis, Penicillium chrysogenumPromising activity against A. niger (MIC: 31.25-62.5 µg/mL). epa.gov
Fluorinated Pyrazole AldehydesSclerotinia sclerotiorum, Fusarium culmorumModerate activity observed. mdpi.com

The promising and broad-spectrum activity of certain this compound derivatives positions them as valuable lead compounds in the quest for next-generation antimicrobials. A lead compound is a chemical starting point for the development of new drugs. The demonstrated efficacy of these thiazole derivatives against resistant bacterial strains highlights their potential to address the critical global health challenge of antimicrobial resistance. nih.gov

Compounds that exhibit novel mechanisms of action or potent activity against multi-drug resistant pathogens are particularly valuable. For instance, benzothiazole derivatives that simultaneously inhibit two essential bacterial enzymes, DNA gyrase and topoisomerase IV, show very low frequencies of resistance development, a highly desirable characteristic for a new antibiotic. nih.gov The substantial antimicrobial activity documented for various synthesized thiazole derivatives suggests that these scaffolds could be instrumental in the development of new and effective treatments for microbial infections. epa.gov Further optimization of these lead structures could enhance their potency, selectivity, and pharmacokinetic properties, paving the way for future clinical candidates.

Anticancer Research

The thiazole scaffold is not only prevalent in antimicrobial agents but is also a key feature in several anticancer drugs. mdpi.comresearchgate.net Consequently, derivatives of this compound have been a significant focus of anticancer research. sapub.org These studies explore the ability of novel compounds to selectively kill cancer cells and to interfere with the cellular signaling pathways that drive tumor growth and proliferation. researchgate.net

A key strategy in modern cancer therapy is to target the specific cellular signaling pathways that are dysregulated in cancer cells. Derivatives of this compound have been shown to modulate several of these critical pathways.

Research indicates that benzaldehyde and its derivatives can suppress multiple oncogenic signaling networks, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net These pathways are crucial for cell growth, proliferation, and survival, and their inhibition is a validated approach in cancer treatment. For example, certain novel thiazole derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR. nih.gov Another mechanism involves the regulation of 14-3-3 family proteins, which act as signaling hubs controlling oncogenic pathways. researchgate.net Benzaldehyde has been found to suppress the interaction of the 14-3-3ζ isoform with its client proteins, thereby inhibiting tumor-promoting signals. researchgate.netnih.gov Furthermore, some derivatives have been shown to exert their anti-inflammatory and potential anticancer effects by inhibiting the MAPK signaling pathway, which includes ERK, JNK, and p38 kinases. nih.gov

A crucial aspect of anticancer drug development is the ability of a compound to selectively kill cancer cells while sparing normal, healthy cells. Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

These compounds have demonstrated dose-dependent cytotoxic effects against various cancer types, including lung, prostate, breast, and colon cancer. mdpi.comrgcc-international.comnih.gov The potency of these compounds is often measured by the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Several thiazole derivatives have exhibited low micromolar or even nanomolar IC50 values, indicating high potency. mdpi.comresearchgate.net For instance, one study found that a synthesized thiazole derivative was highly active against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively, which were more potent than the standard drug Staurosporine. mdpi.comresearchgate.net Another study identified derivatives with potent cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 1.21 µM. researchgate.net This selective cytotoxicity against cancer cells highlights the therapeutic potential of these compounds as lead structures for the development of new anticancer agents. rgcc-international.com

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives Against Human Cancer Cell Lines
Derivative TypeCancer Cell Line(s)Observed Activity (IC50)Reference
Thiazole derivative (3b)Broad panel of 60 cell linesPotent cytotoxicity against 20 cancer cells; lethal effect against 36 cell lines. nih.gov
Thiazole derivative (3e)Broad panel of 60 cell linesStrong antiproliferative effects in 11 cell lines; lethal effect against 12 cell lines. nih.gov
Benzaldehyde formulationCOR-L105 (lung), DU-145 (prostate)Significant decrease in viability at higher concentrations. rgcc-international.com
Hydrazinyl-thiazole derivative (4c)MCF-7 (breast), HepG2 (liver)IC50 = 2.57 µM (MCF-7), 7.26 µM (HepG2). mdpi.comresearchgate.net
Thiadiazole DHEA derivatives (22, 23, 25)T47D (breast)IC50 values ranging from 0.042 to 0.058 μM. nih.gov
Phenylthiazolyl derivative (4d)MDA-MB-231 (breast)IC50 = 1.21 µM. researchgate.net

Targeted Inhibition Studies: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has become a significant strategy in cancer therapy due to their critical roles in tumor progression, angiogenesis, and metastasis. nih.gov Thiazole-containing compounds, derived from the core structure of this compound, have been a focus of research for developing potent dual inhibitors of these receptor tyrosine kinases. nih.govmdpi.com

Research into a series of thiazole-based derivatives has identified compounds with significant inhibitory activity against VEGFR-2. For instance, a study investigating new thiazole derivatives for their cytotoxic activity against the MDA-MB-231 breast cancer cell line found that the most potent compounds also effectively inhibited VEGFR-2. mdpi.com Specifically, 4-chlorophenylthiazole and 3-nitrophenylthiazole derivatives demonstrated good inhibitory activity, causing 81.36% and 85.72% inhibition of VEGFR-2, respectively, comparable to the reference drug sorafenib (B1663141) (86.93%). mdpi.com Another derivative possessing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM. mdpi.com

Further studies have explored different structural modifications to the thiazole scaffold to optimize VEGFR-2 inhibition. A series of 1,3,4-thiadiazole–furan carboxamide molecules were synthesized, with some showing promising VEGFR-2 inhibitory activity. nih.gov In particular, two compounds from this series displayed extraordinary activity with IC50 values of 7.4 nM and 7.6 nM. nih.gov Similarly, isatin (B1672199) derivatives incorporating a thiazole moiety have demonstrated remarkable activity, with two compounds showing IC50 values of 69.1 nM and 85.8 nM against VEGFR-2. nih.gov The structure-activity relationship suggests that the presence of specific substituents, such as a fluoro group on an associated phenyl ring, can result in potent anti-VEGFR-2 activity. nih.gov

Novel 3-thiazolhydrazinylcoumarins have also been designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com The inclusion of the thiazole ring was highlighted as having a positive effect on the anticancer activity of these compounds. mdpi.com In the development of 2-thioxoimidazolidin-4-one derivatives, two compounds, 6 and 8a, exhibited superior EGFR and VEGFR-2 inhibitory activity compared to reference compounds like sorafenib and erlotinib. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives

Compound Class Specific Derivative Activity Measurement Potency
Thiazole Derivatives 4-chlorophenylthiazole % Inhibition 81.36%
Thiazole Derivatives 3-nitrophenylthiazole % Inhibition 85.72%
Thiazole Derivatives 4-chlorophenylthiazole ring IC50 51.09 nM
1,3,4-Thiadiazole-furan carboxamides Compound 34 IC50 7.4 nM
1,3,4-Thiadiazole-furan carboxamides Compound 35 IC50 7.6 nM
Isatin-thiazole Derivatives Compound 46 IC50 69.1 nM
Isatin-thiazole Derivatives Compound 47 IC50 85.8 nM

Neurodegenerative Disease Research

Derivatives based on the thiazole scaffold have been extensively investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. nih.govnih.govmdpi.com The core structure of thiazole is present in various synthetic compounds designed to modulate AChE activity. nih.govnih.gov

A study focused on nineteen new thiazole-based derivatives revealed a range of AChE inhibitory activities, with IC50 values from 103.24 nM to 500.56 nM. nih.gov Within this series, two compounds, designated 10 and 16, demonstrated the most potent inhibition with IC50 values of 103.24 nM and 108.94 nM, respectively. nih.gov Structure-activity relationship analysis indicated that the nature of substituents on the arylidene portion of the molecules significantly influences their inhibitory potency. For example, 4-methoxy- and 3,4-dimethoxybenzylidene substituents were found to be optimal for activity. nih.gov

Another series of novel thiazolylhydrazone derivatives was synthesized and evaluated for cholinesterase inhibition. nih.gov Several of these compounds showed significant inhibitory activity against AChE, with compounds 3a, 3c, and 3i showing more than 50% activity at a concentration of 10⁻⁴ M. nih.gov These compounds generally exhibited better activity against AChE than against butyrylcholinesterase (BChE). nih.gov

Furthermore, research on benzimidazole-based thiazole derivatives has identified potent dual inhibitors of both AChE and BuChE. mdpi.com Twenty-four analogues were synthesized, showing IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. mdpi.com Notably, derivative 21, which features di-chloro groups at the meta- and para-positions of its phenyl rings, emerged as the most effective inhibitor for both enzymes, with IC50 values of 0.10 ± 0.05 µM (AChE) and 0.20 ± 0.05 µM (BuChE). mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

Compound Series Specific Compound AChE IC50 Value Notes
Thiazole-based Derivatives Compound 10 103.24 nM Potent Inhibitor
Thiazole-based Derivatives Compound 16 108.94 nM Potent Inhibitor
Benzimidazole-based Thiazoles Compound 21 0.10 ± 0.05 µM Most potent in series; also inhibits BuChE (IC50 = 0.20 µM)
Thiazolylhydrazones Compound 3a >50% inhibition at 10⁻⁴ M Significant activity
Thiazolylhydrazones Compound 3c >50% inhibition at 10⁻⁴ M Significant activity
Thiazolylhydrazones Compound 3i >50% inhibition at 10⁻⁴ M Significant activity

Anti-inflammatory Research

The thiazole nucleus is a key structural component in a variety of compounds that have demonstrated anti-inflammatory properties. mdpi.com Research has shown that derivatives incorporating this heterocyclic scaffold can modulate inflammatory pathways. A series of novel derivatives combining an indole (B1671886) ring with an imidazole[2,1-b]thiazole structure were designed and synthesized to evaluate their anti-inflammatory effects. rsc.org The findings revealed that most of these compounds effectively inhibited the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org Among the tested compounds, derivative 13b showed the most potent anti-inflammatory activity. rsc.org

In other studies, thiazole/oxazole substituted benzothiazole derivatives were synthesized and tested for their anti-inflammatory and analgesic actions. nih.gov One compound, in particular, was found to be more active than the reference drug at a dose of 50 mg/kg. nih.gov The versatility of the thiazole scaffold is further highlighted by its inclusion in compounds designed to target specific inflammatory mediators. For example, 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives were screened for anti-inflammatory activity, with one compound showing significant inhibition of IL-1β secretion with an IC50 of 7.9 ± 1.36 µM. nih.gov Similarly, other compounds containing a 1,2,3-triazole group significantly inhibited the inflammatory cytokines TNF-α and IL-1β with IC50 values of 7.83 ± 0.95 µM and 15.84 ± 0.82 µM, respectively. nih.gov

These studies underscore the potential of the thiazole framework as a platform for developing new anti-inflammatory agents. mdpi.comrsc.org

Table 3: Anti-inflammatory Activity of Selected Heterocyclic Derivatives

Compound Class Specific Compound Target/Assay Potency (IC50)
Indole-benzimidazole[2,1-b]thiazoles Compound 13b Inhibition of NO, IL-6, TNF-α Most potent in series
1,2,3-Triazole-isoxazolones Compound 6m Inhibition of IL-1β secretion 7.9 ± 1.36 µM
Guggulsterone-1,2,3-triazole hybrids Compound 27 Inhibition of TNF-α 7.83 ± 0.95 µM
Guggulsterone-1,2,3-triazole hybrids Compound 27 Inhibition of IL-1β 15.84 ± 0.82 µM

Antioxidant Research

The thiazole ring is a versatile scaffold that has been incorporated into various molecular architectures to develop novel antioxidant agents. nih.gov These derivatives often leverage the chemical properties of the thiazole core to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. nih.gov

A series of novel thiazolyl-polyphenolic compounds were synthesized to enhance the limited stability and bioavailability of natural polyphenols. nih.gov The antioxidant capacity of these synthesized compounds was evaluated using a panel of six different assays, including radical scavenging (ABTS and DPPH) and electron transfer-based methods (RP, TAC, FRAP, and CUPRAC). nih.gov The results demonstrated that two compounds, 7j and 7k, exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov

Similarly, another study focused on thiazolyl-catechol compounds, which were synthesized via Hantzsch heterocyclization. nih.gov Their antioxidant potential was assessed through antiradical, electron transfer, and ferrous ion chelation assays. nih.gov The findings highlighted compounds 3g and 3h as having significant antioxidant activities. nih.gov The combination of the thiazole and phenolic pharmacophores within a single molecule has been shown to yield compounds with substantial antioxidant activity, often comparable to established standards. nih.gov This strategy utilizes the thiazole ring's ability to influence key properties like the bond dissociation energies of nearby functional groups involved in neutralizing ROS. nih.gov

Further research into 2-(2-hydrazinyl) thiazole derivatives has also demonstrated their potential as antioxidants, adding to the body of evidence that supports the thiazole moiety's role in designing new antioxidant compounds. researchgate.net

Table 4: Antioxidant Profile of Thiazole Derivatives

Compound Series Specific Compound(s) Evaluation Method Outcome
Thiazolyl-polyphenolic 7j, 7k ABTS, DPPH, RP, TAC, FRAP, CUPRAC Significantly enhanced activity vs. standards
Thiazolyl-catechol 3g, 3h Antiradical, electron transfer, ion chelation Significant antioxidant activities

Exploration of Diverse Biological Activities

The thiazole scaffold is a key feature in molecules investigated for a wide range of therapeutic applications, including antiviral and antimalarial activities. The development of new, safe, and effective agents is critical due to the emergence of drug-resistant strains of viruses and malarial parasites. nih.govnih.gov

In the realm of antiviral research, a review of patent literature from 2014 to 2021 highlighted the broad-spectrum activity of thiazole derivatives. nih.gov These molecules have been reported to inhibit a variety of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov The bioactive molecules from these studies serve as lead structures for the development of new thiazole compounds with potent and selective antiviral properties. nih.gov

In the context of antimalarial drug discovery, derivatives of 2-(2-hydrazinyl)thiazole have been synthesized and evaluated for their inhibitory potential against Plasmodium falciparum. researchgate.net An in vitro blood-stage assay identified two compounds, 4d (ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate) and 5d (1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one), as having significant antimalarial activity with IC50 values of 0.725 µM and 0.648 µM, respectively. researchgate.net Additionally, triazole derivatives, which share structural similarities as five-membered nitrogen-containing heterocycles, have also shown promising in vitro antiplasmodial and in vivo antimalarial activities. nih.gov

Table 5: Antimalarial Activity of 2-(2-hydrazinyl)thiazole Derivatives

Compound Target Organism Potency (IC50)
Compound 4d Plasmodium falciparum 0.725 µM
Compound 5d Plasmodium falciparum 0.648 µM

Anticonvulsant and Central Nervous System Activities

The thiazole scaffold is a key feature in the development of novel agents targeting the central nervous system (CNS), with many derivatives exhibiting significant anticonvulsant properties. Researchers have synthesized and evaluated a variety of thiazole-bearing compounds, often in hybrid forms with other heterocyclic rings like thiazolidinone or triazole, to explore their efficacy in preclinical seizure models. mdpi.comnih.gov These studies commonly employ the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice to identify promising candidates. biointerfaceresearch.com

One area of investigation involves thiazole-bearing 4-thiazolidinones. mdpi.com A study highlighted several compounds with excellent anticonvulsant activity in both MES and PTZ models, including 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib). mdpi.com Another study focused on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, finding that derivatives with F-, Cl-, Br-, CF3-, CH3-, and adamantyl substituents demonstrated significant anticonvulsant effects in the PTZ model, with median effective doses (ED50) as low as ≤ 20 mg/kg. tandfonline.com

The combination of thiazole and triazole moieties has also yielded potent anticonvulsants. Certain 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones showed significant activity, with one derivative displaying an ED50 of 13.4 mg/kg in the MES screen and 81.6 mg/kg in the scPTZ test. nih.govtandfonline.com These findings underscore the potential of thiazole derivatives as a foundation for developing new antiepileptic drugs with improved efficacy and safety profiles. nih.govbiointerfaceresearch.com

Compound Name/Derivative ClassTest ModelKey FindingsReference
5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-oneMES & scPTZShowed excellent anticonvulsant activity in both models. mdpi.com
2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles (with F, Cl, Br, CF3 substituents)PTZDemonstrated significant activity with ED50 values ≤ 20 mg/kg. tandfonline.com
3-(4-(4-Bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thioneMES & scPTZExhibited high anticonvulsant activity with ED50 of 13.4 mg/kg (MES) and 81.6 mg/kg (scPTZ). tandfonline.com
Thiazolyl-triazole-5-thione derivatives (62b)MES & scPTZPotent activity with ED50 of 13.4 mg/kg (MES) and 81.6 mg/kg (scPTZ). nih.gov

Antituberculosis and Antiulcer Properties

Thiazole derivatives have been a focal point of research for new therapeutic agents against infectious diseases and gastrointestinal disorders. mdpi.com A significant body of work has established their potential as antitubercular agents, with studies targeting Mycobacterium tuberculosis (Mtb), including drug-resistant strains. benthamscience.commdpi.com

Several research groups have synthesized novel series of thiazole derivatives and evaluated their efficacy. For instance, thiadiazole-linked thiazole derivatives have been developed and tested, with some compounds showing promising Minimum Inhibitory Concentration (MIC) values against the H37Ra strain of Mtb. nih.gov One particular compound from this series recorded a MIC value of 7.1285 μg/ml. nih.gov In another study, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones were designed based on structural similarities to the antimycobacterial agent Linezolid. benthamscience.com Some of these compounds exhibited potent activity against the M. tuberculosis H37Rv strain with MIC values in the 1-2 µg/mL range and also showed promise against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. benthamscience.com

The thiazole ring is also a component of clinically used drugs with antiulcer properties, such as Famotidine and Nizatidine. nih.govnih.gov These drugs function as histamine (B1213489) H2-receptor antagonists, reducing gastric acid production. The inclusion of the thiazole moiety in these established drugs highlights its importance as a pharmacophore in the development of agents for treating acid-related gastrointestinal conditions.

Compound/Derivative ClassTargetActivity (MIC)Reference
Thiadiazole-linked thiazole derivative (5l)M. tuberculosis (H37Ra)7.1285 μg/ml nih.gov
4-Amino-3,5-di(substituted)thiazolin-2(3H)thione/onesM. tuberculosis (H37Rv)1-2 µg/mL benthamscience.com
Thiazole–Chalcone (B49325) Hybrids (Ortho/Para-F substituted)M. tuberculosis20.68 ± 2 µM nih.gov

Antithrombotic and Antigout Effects

The versatility of the thiazole scaffold extends to the treatment of thrombotic diseases and gout. nih.gov Several clinically approved drugs for these conditions incorporate a thiazole ring, demonstrating its value in designing targeted inhibitors. nih.govnih.gov

In the context of antithrombotic therapy, thiazole derivatives have been investigated for their ability to inhibit platelet aggregation. nih.gov A notable example is 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, which was found to be a potent inhibitor of collagen-induced platelet aggregation in vitro in human platelet-rich plasma at concentrations as low as 1 ng/ml. nih.gov This compound was also active when administered orally in multiple species. nih.gov Another class, thiadiazole derivatives, has been synthesized and evaluated for antiplatelet activity, with some compounds showing potent inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). brieflands.com The drug Edoxaban, which contains a thiazole moiety, is a clinically used antithrombotic agent. nih.gov

For the management of gout, a condition caused by hyperuricemia, the thiazole-containing drug Febuxostat is a key therapeutic agent. nih.gov Febuxostat functions as a potent inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the final steps in uric acid production. frontiersin.org Its clinical use for treating hyperuricemia and gout underscores the effectiveness of the thiazole structure in designing specific enzyme inhibitors for metabolic disorders. nih.govfrontiersin.org

Compound Name/DrugTherapeutic AreaMechanism/EffectReference
4,5-bis(p-Methoxyphenyl)-2-(trifluoromethyl)-thiazoleAntithromboticPotent inhibitor of collagen-induced platelet aggregation. nih.gov
Thiadiazole derivatives (e.g., compound 3b)AntithromboticInhibited ADP-induced platelet aggregation (IC50 = 39 ± 11 µM). brieflands.com
FebuxostatAntigoutInhibitor of xanthine oxidase, reducing uric acid production. nih.gov
EdoxabanAntithromboticClinically used anticoagulant. nih.gov

Anti-AIDS (Protease Inhibitor) Research

The thiazole nucleus is a critical component in the design of antiviral agents, particularly in the search for novel inhibitors of Human Immunodeficiency Virus (HIV). doi.org Thiazole derivatives have been investigated for their capacity to inhibit key viral enzymes essential for the HIV life cycle, such as HIV-1 protease (PR). tsijournals.comnih.gov HIV-1 PR is an aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins, making it an essential target for antiretroviral therapy. tsijournals.com

Structure-based drug design has been employed to develop thiazole-containing compounds as HIV-1 protease inhibitors. tsijournals.com Molecular docking studies have shown that thiazole Schiff bases can fit effectively into the active site of the protease, suggesting their potential as lead structures for new anti-HIV drugs. tsijournals.com The benzothiazole moiety has also been incorporated into protease inhibitors. For example, a benzothiazole-containing inhibitor showed interactions with the wild-type protease active site comparable to the approved drug darunavir. nih.gov

Furthermore, research into hybrid molecules has shown promise. Furanofuran-containing benzothiazole-sulfonamide hybrids have demonstrated pronounced inhibitory effects against HIV-1 PR, with IC50 values in the nanomolar range. doi.org These findings indicate that the thiazole scaffold and its fused-ring analogues are valuable pharmacophores for developing potent inhibitors of HIV-1 protease, contributing to the ongoing effort to manage HIV/AIDS. doi.orgnih.gov

Compound Class/DerivativeTargetKey FindingsReference
Thiazole Schiff basesHIV-1 ProteaseDocking studies predicted good packing in the enzyme's active site. tsijournals.com
Benzothiazole-containing inhibitorsHIV-1 ProteaseShowed interactions comparable to the drug darunavir. nih.gov
Benzothiazole-sulfonamide hybrids (18a,b)HIV-1 ProteaseExhibited potent inhibitory effects with IC50 values of 0.027 and 0.023 nM. doi.org
Isothiazole derivativesHIV-1 & HIV-2 ReplicationSome derivatives inhibited replication with EC50 values ranging from 7.8 to 17.4 µg/ml. nih.gov

Mechanistic Elucidation of Biological Actions

Identification and Characterization of Molecular Targets

The specific molecular targets of 3-(2-Methyl-thiazol-4-yl)-benzaldehyde are crucial in understanding its biological effects. The thiazole (B1198619) and aldehyde components of the molecule play distinct but cooperative roles in its interactions with enzymes and receptors.

The thiazole ring is a key structural feature that can participate in various non-covalent interactions with biological macromolecules. While direct studies on this compound are limited, research on analogous structures provides insight into its potential binding modes. For instance, the thiazole moiety in other compounds has been shown to interact with enzyme active sites and receptor binding pockets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Derivatives of thiazole have been investigated as inhibitors of various enzymes, where the thiazole ring plays a critical role in orienting the molecule within the active site. For example, studies on other thiazole-containing compounds have demonstrated their ability to bind to enzymes such as cholinesterases.

Table 1: Potential Non-Covalent Interactions of the Thiazole Ring

Interaction TypePotential Interacting Residues in ProteinsSignificance in Biological Activity
Hydrogen BondingAsp, Glu, Ser, Thr, HisSpecificity and affinity of binding to the target protein.
Hydrophobic InteractionsVal, Leu, Ile, Phe, TrpStabilization of the ligand-protein complex.
π-π StackingPhe, Tyr, Trp, HisOrientation and stabilization within aromatic-rich binding sites.

The aldehyde group of this compound is an electrophilic center that can react with nucleophilic residues on proteins, leading to the formation of covalent adducts. This irreversible binding can significantly alter the structure and function of the target protein. Nucleophilic amino acid residues such as cysteine, lysine (B10760008), and histidine are common targets for aldehydes. The formation of a Schiff base with the ε-amino group of lysine or a Michael adduct with the sulfhydryl group of cysteine can lead to enzyme inhibition or modulation of protein activity.

Analysis of Affected Cellular and Biochemical Pathways.

The interaction of this compound with its molecular targets can trigger a cascade of events, affecting various cellular and biochemical pathways. Research on similar benzaldehyde (B42025) derivatives suggests potential involvement in signaling pathways related to inflammation and cell proliferation. For instance, other benzaldehydes have been shown to inhibit pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells. researchgate.net It is plausible that this compound could exert its biological effects by modulating similar signaling cascades. For example, some benzaldehyde derivatives have demonstrated anti-inflammatory effects by inhibiting the MAPK signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy Optimization.

Structure-activity relationship (SAR) studies are essential for optimizing the biological efficacy of a lead compound like this compound. By systematically modifying its chemical structure, researchers can identify key features responsible for its activity and design more potent and selective analogs.

For thiazole derivatives, SAR studies have often revealed that the nature and position of substituents on both the thiazole and the phenyl rings are critical for activity. For example, in a series of benzothiazole-phenyl analogs, modifications to the phenyl ring and linker length significantly impacted their biological activity. While specific SAR data for this compound is not available, general principles from related compounds can be informative.

Table 2: Inferred SAR Insights from Analogous Compounds

Structural ModificationPredicted Effect on ActivityRationale
Substitution on the benzaldehyde ringModulation of electronic properties and steric hindrance, affecting binding affinity.Electron-donating or -withdrawing groups can alter the reactivity of the aldehyde and ring interactions.
Modification of the methyl group on the thiazole ringAlteration of steric bulk and lipophilicity, potentially impacting enzyme pocket fitting.Larger or smaller groups could enhance or diminish binding depending on the target's topology.
Isomeric position of the thiazole substituentSignificant change in the spatial arrangement of functional groups, affecting target recognition.The relative positions of the thiazole and aldehyde groups are crucial for optimal interaction.

Computational and Theoretical Approaches in Mechanistic Biology.

Computational methods provide valuable insights into the molecular mechanisms of action for compounds like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide information about the molecule's geometry, electronic properties, and reactivity. For thiazole derivatives, DFT studies have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. kbhgroup.inmdpi.com The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict sites of nucleophilic and electrophilic attack, corroborating the expected reactivity of the aldehyde group. mdpi.com

Table 3: Representative Predicted Quantum Chemical Properties for a Thiazole-Benzaldehyde Scaffold (Illustrative)

ParameterPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.0 eVRelates to the electron-accepting ability of the molecule, particularly at the aldehyde carbon.
HOMO-LUMO Gap4.5 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DReflects the polarity of the molecule, influencing solubility and binding interactions.

Applications in Materials Science Research

Utilization in the Synthesis of Functional Materials

The versatility of the benzaldehyde (B42025) and thiazole (B1198619) moieties allows for their incorporation into a variety of material backbones through established synthetic routes. The aldehyde group can readily participate in condensation reactions to form Schiff bases, while the thiazole ring can be part of a larger conjugated system, contributing to the electronic and optical properties of the final material.

Thiazole-containing compounds are known to be effective chromophores, and their derivatives have been synthesized and investigated as dyes. For instance, novel azo-azomethine dyes have been synthesized from 1,3-thiazole-2-amine and 2-hydroxy-3-methoxy benzaldehyde, demonstrating the potential of thiazole-benzaldehyde structures in dye chemistry. biointerfaceresearch.com The resulting metal complexes of these dyes were also studied, indicating a route to functional pigments. biointerfaceresearch.com

Research into thiadiazole derivatives, which are structurally related to thiazoles, has also shown promise. A range of azo dyes prepared by coupling diazotized 2-amino-4-chloro-5-formylthiazole with various substituted arylamines has been reported. researchgate.net These studies highlight the bathochromic (color-deepening) effect that can be achieved by modifying the substituents on the aromatic rings, a principle that can be applied to derivatives of 3-(2-Methyl-thiazol-4-yl)-benzaldehyde. The general synthetic approach for such dyes is outlined in the table below.

Reactant 1Reactant 2Reaction TypeProduct ClassPotential Application
Diazotized Thiazole AmineAromatic Coupling Agent (e.g., phenol, aniline)Azo CouplingAzo DyeTextiles, Coatings
Thiazole-BenzaldehydeAmineCondensationSchiff Base DyeOptical Materials

The rigid, rod-like structure of many thiazole-containing molecules makes them excellent candidates for the development of liquid crystals. The synthesis of liquid crystalline compounds often involves the reaction of aldehydes with amines to form Schiff bases, which can exhibit mesomorphic (liquid crystalline) phases. uobaghdad.edu.iq

Several studies have focused on the synthesis and characterization of new liquid crystalline Schiff bases that incorporate a thiazole moiety. researchgate.net These investigations have explored how variations in the molecular structure, such as the length of alkoxy chains, influence the liquid crystalline behavior, including the types of phases (nematic, smectic) and the transition temperatures. uobaghdad.edu.iqresearchgate.net While these studies may not use this compound directly, they establish a clear precedent for its use as a building block in the synthesis of novel liquid crystal materials. The general structure of such liquid crystal molecules often consists of a rigid core, which could be formed from the thiazole-benzaldehyde unit, and flexible terminal groups. nih.gov

Core MoietyLinking GroupTerminal GroupMaterial ClassPotential Application
Thiazole-BenzeneSchiff Base (-CH=N-)Alkoxy ChainCalamitic Liquid CrystalDisplays, Sensors
Thiazole-BenzeneEster (-COO-)Alkyl ChainThermotropic Liquid CrystalOptical Switches

Interplay of Molecular Structure and Material Properties

The properties of materials derived from this compound are intrinsically linked to its molecular structure. The interplay between the different components of the molecule dictates the final characteristics of the resulting dyes, pigments, or liquid crystals.

The thiazole ring is a key contributor to the electronic properties. Its electron-donating nature can influence the color of dyes and the dielectric anisotropy of liquid crystals. The presence of the sulfur and nitrogen heteroatoms can also provide sites for coordination with metal ions, which is relevant for the formation of pigments and metallomesogens (metal-containing liquid crystals).

The methyl group attached to the thiazole ring can have a subtle but significant impact. It can affect the solubility of the compound and its derivatives, and its steric bulk can influence the packing of molecules in the solid or liquid crystalline state. This, in turn, can alter the melting points and phase transition temperatures of liquid crystals.

Catalytic Applications and Ligand Development

Investigation as Ligands in Organometallic Catalysis

While direct studies on 3-(2-Methyl-thiazol-4-yl)-benzaldehyde as a ligand in organometallic catalysis are not extensively documented, the coordination chemistry of related benzothiazole (B30560) and other heterocyclic compounds provides a basis for its potential in this area. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the oxygen atom of the aldehyde group, present multiple potential coordination sites for metal centers.

Thiazole-containing molecules can act as ligands for a variety of transition metals. For instance, Schiff base ligands derived from aminobenzothiazole and various benzaldehydes have been shown to form stable complexes with transition metals such as Cu(II), Co(II), Ni(II), Cd(II), Cr(III), and Fe(III) mdpi.com. Similarly, triazole-thiol ligands, which also feature nitrogen and sulfur heteroatoms, act as bidentate ligands, coordinating with metal ions through both sulfur and an amine group to form chelate rings nih.gov.

The potential coordination modes of this compound as a ligand are presented in the table below.

Potential Coordination SiteMetal Center AffinityPotential Application
Thiazole NitrogenHighFormation of stable metal complexes for cross-coupling reactions.
Thiazole SulfurModerateCan contribute to the electronic properties of the metal center.
Aldehyde OxygenModerateMay participate in chelation, enhancing complex stability.

Exploration of Organocatalytic Roles, particularly in Carbene-Based Systems

The thiazole ring is a well-established precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations. Thiazolium salts, formed by the alkylation of the thiazole nitrogen, can be deprotonated to generate the corresponding thiazol-2-ylidene, a type of NHC. These carbenes are known to catalyze reactions such as the benzoin (B196080) condensation and the Stetter reaction.

A bio-inspired, NHC-catalyzed Stetter reaction has been reported in aqueous media using a synthetic thiazolium salt as a precatalyst with benzaldehyde (B42025) and chalcone (B49325) as substrates rsc.org. This highlights the potential for derivatives of this compound, specifically its corresponding thiazolium salt, to act as precatalysts in similar carbene-based organocatalytic systems. The aldehyde functional group within the molecule could also potentially participate in these reactions as a substrate.

The table below outlines the potential organocatalytic roles of derivatives of this compound.

DerivativePotential RoleCatalytic Cycle Involvement
Corresponding Thiazolium SaltN-Heterocyclic Carbene (NHC) PrecatalystIn situ generation of the active thiazol-2-ylidene catalyst upon deprotonation.
This compoundSubstrate in NHC-catalyzed reactionsThe aldehyde group can undergo umpolung reactivity upon addition of the NHC.

Development in Transition Metal-Catalyzed Reactions

While the use of this compound itself as a component in transition metal-catalyzed reactions is not widely reported, the synthesis of this and related compounds often relies on such catalytic methods. For example, palladium-catalyzed cross-coupling reactions are a key strategy for forming the carbon-carbon bond between the thiazole and benzene (B151609) rings .

Furthermore, thiazole-containing compounds are of interest in the development of new catalytic systems. For instance, chitosan-based biocatalysts have been employed for the synthesis of novel thiazole derivatives under ultrasonic irradiation, showcasing an environmentally friendly approach to accessing these structures nih.gov. The inherent reactivity of the thiazole and benzaldehyde moieties also suggests potential applications in reactions such as C-H activation and functionalization, which are often mediated by transition metal catalysts.

The table below summarizes the involvement of related structures in transition metal-catalyzed reactions.

Reaction TypeCatalystRole of Thiazole-Containing Compound
Suzuki-Miyaura CouplingPalladium complexesProduct of the reaction (synthesis of the core structure).
Thiazole SynthesisChitosan-based biocatalystProduct of a green catalytic method. nih.gov
C-H ArylationPalladium or CopperSubstrate for direct functionalization of the thiazole ring.

Future Research Directions and Broader Academic Impact

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which can involve hazardous reagents and solvents. imp.kiev.uabepls.com Future research will likely focus on developing more environmentally benign synthetic routes for 3-(2-Methyl-thiazol-4-yl)-benzaldehyde, aligning with the principles of green chemistry.

Key areas of innovation include:

Use of Reusable Catalysts: Nanoparticle-based catalysts, such as NiFe2O4, have been successfully employed for the one-pot, multicomponent synthesis of other thiazole scaffolds. nih.govacs.org This approach offers high yields, minimal catalyst usage, and excellent reusability. nih.govresearchgate.net Future studies could adapt these nanocatalysts for the efficient and eco-friendly production of this compound.

Alternative Energy Sources: Microwave and ultrasonic irradiation are emerging as efficient methods for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bepls.comnih.gov These techniques have been successfully applied to the synthesis of various thiazole derivatives. bepls.comnanobioletters.com

Eco-Friendly Solvents: A significant push in green chemistry involves replacing hazardous organic solvents with greener alternatives. bepls.com Research into synthesizing thiazoles in aqueous media, such as ethanol-water mixtures or even water alone, has shown promising results, offering a safer and more sustainable approach. bepls.comnih.gov

Table 1: Comparison of Conventional and Green Synthesis Approaches for Thiazole Derivatives.
ParameterConventional Methods (e.g., Hantzsch Synthesis)Green Chemistry Approaches
CatalystOften requires stoichiometric amounts of acid or base catalysts.Employs reusable catalysts like nano-NiFe₂O₄ or silica-supported tungstosilisic acid. bepls.comnih.gov
SolventTypically uses hazardous organic solvents like toluene (B28343) or DMF. nih.govpurkh.comUtilizes benign solvents such as water, ethanol (B145695), or ethanol-water mixtures. bepls.comnih.gov
Energy SourceConventional heating (reflux).Microwave or ultrasonic irradiation. bepls.comnih.gov
EfficiencyCan have moderate yields and long reaction times.Generally provides high yields in significantly shorter reaction times. bepls.comacs.org
Environmental ImpactGenerates potentially harmful by-products and solvent waste.Minimizes waste, reduces energy consumption, and uses non-toxic materials. nanobioletters.com

Advanced Biological Profiling through Omics Technologies

While the biological activity of the broader thiazole class is well-documented, the specific molecular interactions and systemic effects of this compound remain largely unexplored. nih.gov Omics technologies—genomics, proteomics, and metabolomics—offer powerful tools to elucidate its biological profile comprehensively. Future research in this area could involve:

Mechanism of Action Studies: Using proteomics to identify protein targets that derivatives of this compound interact with in cancer or microbial cells. This can uncover novel mechanisms of action, moving beyond preliminary antimicrobial or anticancer screenings. nih.gov

Biomarker Discovery: Metabolomics could be employed to identify biomarkers that indicate a biological response to the compound, which is crucial for developing targeted therapies.

ADME Profiling: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for evaluating the pharmacokinetic properties of new chemical entities. acs.org Advanced profiling can predict the compound's behavior in biological systems, guiding further optimization for drug development. nih.gov

Computational Drug Design and Virtual Screening Methodologies

Computational approaches are integral to modern drug discovery, enabling the rapid and cost-effective identification of promising drug candidates. For this compound, these methodologies can be used to predict its therapeutic potential and guide the synthesis of more potent and selective derivatives.

Future computational studies could include:

Target Identification: Virtual screening of this compound and its virtual derivatives against libraries of known biological targets, such as enzymes essential for microbial survival or proteins implicated in cancer pathways. jddtonline.infobohrium.comamanote.com

Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of the compound with specific protein targets, such as the main protease (Mpro) of viruses or bacterial enzymes like dTDP-rhamnose inhibitors. jddtonline.infonih.gov This provides insights into the structural basis of its potential activity.

Structure-Activity Relationship (SAR) Analysis: Computational modeling can help establish SAR, revealing how modifications to the molecular structure affect biological activity. acs.orgnih.gov For instance, studies have shown that substitutions on the thiazole or associated rings can significantly enhance anticancer or antimicrobial efficacy. acs.orgnih.gov

Table 2: Application of Computational Methodologies in Thiazole Derivative Research.
MethodologyObjectivePotential Targets/Applications for this compound Derivatives
Virtual ScreeningHigh-throughput screening of compound libraries against biological targets. nih.govIdentifying potential inhibitors for SARS-CoV-2 enzymes (Mpro, PLpro), Mycobacterium tuberculosis enzymes, or cancer-related proteins like sirtuins. jddtonline.infonih.govmdpi.com
Molecular DockingPredicting binding modes and affinities of a ligand to a receptor. mdpi.comEvaluating interactions with key amino acid residues in the active sites of heat shock proteins (Hsp90) or microbial enzymes to guide lead optimization. nih.govnih.gov
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules to assess the stability of ligand-receptor complexes. nih.govConfirming the stability of the docked poses and understanding the dynamic behavior of the compound within the binding pocket.
In Silico ADME PredictionPredicting pharmacokinetic properties like absorption, distribution, metabolism, and excretion. acs.orgAssessing drug-likeness, human intestinal absorption, and potential toxicity to prioritize compounds with favorable profiles for further development. acs.org

Integration with Nanotechnology and Supramolecular Chemistry

The fusion of small molecules with nanotechnology and supramolecular chemistry opens up new frontiers for advanced materials and therapeutic systems. Thiazole compounds have already been investigated for their potential in creating functional nanoparticles. imp.kiev.ua Future research on this compound could explore:

Drug Delivery Systems: Incorporating the compound or its derivatives into nanocarriers like liposomes, micelles, or polymeric nanoparticles. This could enhance its solubility, improve its bioavailability, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy while reducing side effects.

Smart Materials: The thiazole ring system, with its specific electronic properties, could be utilized in the design of chemosensors or stimuli-responsive materials. imp.kiev.ua The aldehyde group provides a convenient handle for conjugation to polymers or surfaces.

Supramolecular Assemblies: Investigating the self-assembly properties of derivatives to form ordered structures like gels, liquid crystals, or nanofibers. These materials could have applications in tissue engineering, electronics, or as novel catalytic systems.

Emerging Roles in Diverse Chemical and Biological Fields

The thiazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. imp.kiev.uanih.gov Based on the activities reported for related thiazole derivatives, this compound could serve as a starting point for developing agents in several emerging areas:

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Thiazole derivatives have demonstrated potent activity against various bacteria, including resistant strains like Staphylococcus aureus. nih.govbohrium.com This compound could be a scaffold for developing novel antibiotics.

Anticancer Therapeutics: Many thiazole-containing molecules exhibit significant anticancer activity against various cell lines, including breast, colon, and prostate cancer. nih.govnih.gov The compound could be explored as a precursor for novel agents targeting cancer-specific pathways.

Agrochemicals: Thiazole derivatives are used commercially as fungicides and for controlling agricultural pests. wikipedia.org Future research could investigate the potential of this compound derivatives in crop protection.

Materials Science: Beyond medicine, thiazoles are components of dyes and vulcanizing accelerators. nih.gov The specific structure of this compound may lend itself to the development of novel dyes, polymers, or other functional materials. imp.kiev.ua

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methyl-thiazol-4-yl)-benzaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related thiazole-benzaldehyde derivative was synthesized by reacting chloromethylthiazole derivatives with hydroxybenzaldehyde in the presence of potassium carbonate in DMF at room temperature, achieving a 97% yield after crystallization from ethanol . Key factors include solvent choice (polar aprotic solvents like DMF), stoichiometric excess of reagents, and reaction time (5–6 hours). Optimization may involve adjusting temperature, catalyst loading, or purification methods (e.g., column chromatography vs. recrystallization).

Q. How can spectroscopic techniques (NMR, IR, GC-MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Thiazole protons (e.g., H-5 in the thiazole ring) resonate between δ 7.0–8.5 ppm, with splitting patterns dependent on substituents .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. Thiazole C-S and C=N stretches appear at 650–750 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
  • GC-MS : Molecular ion peaks (e.g., m/z 219 for C₁₁H₉NO₂S) and fragmentation patterns (e.g., loss of CHO group) validate purity and structural motifs .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Common methods include:

  • Recrystallization : Ethanol or methanol are preferred due to the compound’s moderate solubility (~139.5–140°C melting point) .
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) resolves aldehyde derivatives from byproducts like unreacted thiazole precursors .
  • Extraction : Liquid-liquid extraction using dichloromethane/water effectively removes polar impurities .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing thiazole ring decreases electron density at the aldehyde group, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) but may require catalysts (e.g., Pd for Suzuki couplings) to activate the aldehyde. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation involves comparing reaction rates with analogs (e.g., 4-methoxybenzaldehyde vs. thiazole derivatives) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or GC-MS fragmentation may arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous protons/carbons, especially in crowded aromatic regions .
  • High-Resolution MS : Differentiates isobaric impurities (e.g., C₁₁H₉NO₂S vs. C₁₁H₁₁NO₃) .

Q. How can thermodynamic parameters (ΔH, ΔS) explain the binding affinity of this compound to biological targets like DNA or enzymes?

  • Methodological Answer : Isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH) and entropy (ΔS). For example, negative ΔH and positive ΔS values suggest intercalation with DNA via hydrophobic and van der Waals interactions . Competitive assays (e.g., ethidium bromide displacement) quantify binding constants (Kₐ), while molecular docking simulations (AutoDock) model binding poses and identify key residues (e.g., guanine interactions) .

Q. What catalytic systems enhance the selectivity of this compound in oxidation or functionalization reactions?

  • Methodological Answer : Ce-MOF catalysts show high selectivity (>80%) for epoxidation over aldehyde oxidation in styrene analogs, attributed to Lewis acid sites and pore structure . For thiazole derivatives, transition metal catalysts (e.g., Ru or Ir complexes) may improve regioselectivity in C–H activation. Screening reaction parameters (solvent, temperature, ligand design) optimizes selectivity .

Q. How do steric and electronic effects of the 2-methyl group on the thiazole ring impact the compound’s stability and reactivity?

  • Methodological Answer : The methyl group increases steric hindrance, reducing susceptibility to nucleophilic attack at the thiazole C-2 position. Stability studies (TGA/DSC) show decomposition temperatures >200°C, while Hammett substituent constants (σₘ) quantify electronic effects on reaction rates . Comparative studies with non-methylated analogs (e.g., 3-thiazol-4-yl-benzaldehyde) reveal differences in shelf life and catalytic turnover .

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